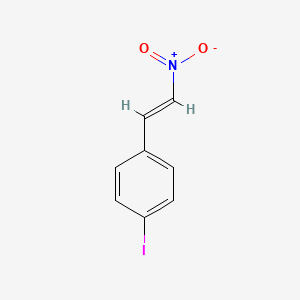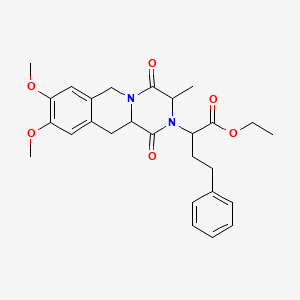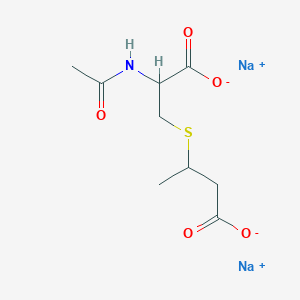
4-Tetradecen-1-ol, (E)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tetradecen-1-ol, (E) is an organic compound with the molecular formula C14H28O It is a long-chain fatty alcohol with a double bond in the trans (E) configuration at the fourth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tetradecen-1-ol, (E) can be achieved through several methods. One common approach involves the reduction of 4-Tetradecenoic acid using lithium aluminum hydride (LiAlH4) as a reducing agent. The reaction is typically carried out in anhydrous ether at low temperatures to prevent side reactions.
Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. For instance, the reaction between 4-bromobutanal and a suitable phosphonium ylide can yield 4-Tetradecen-1-ol, (E) after subsequent reduction steps.
Industrial Production Methods
In industrial settings, 4-Tetradecen-1-ol, (E) can be produced through the catalytic hydrogenation of 4-Tetradecenoic acid. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-Tetradecen-1-ol, (E) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-Tetradecenal or 4-Tetradecenoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 4-Tetradecanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions to form derivatives like 4-Tetradecenyl chloride when reacted with thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.
Major Products
Oxidation: 4-Tetradecenal, 4-Tetradecenoic acid.
Reduction: 4-Tetradecanol.
Substitution: 4-Tetradecenyl chloride.
Aplicaciones Científicas De Investigación
4-Tetradecen-1-ol, (E) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pheromones and other bioactive molecules.
Biology: The compound is studied for its role in biological systems, particularly in the context of lipid metabolism and cell signaling.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems and as a precursor for bioactive compounds.
Industry: It is used in the production of surfactants, lubricants, and plasticizers due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of 4-Tetradecen-1-ol, (E) involves its interaction with cellular membranes and enzymes. As a long-chain fatty alcohol, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also act as a substrate for enzymes involved in fatty acid metabolism, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
11-Tetradecen-1-ol, (E): Another unsaturated fatty alcohol with a double bond at the eleventh carbon.
9-Tetradecen-1-ol, (E): Similar structure but with the double bond at the ninth carbon.
4-Tetradecen-1-ol, (Z): The cis isomer of 4-Tetradecen-1-ol, (E).
Uniqueness
4-Tetradecen-1-ol, (E) is unique due to its specific double bond position and trans configuration, which confer distinct chemical and physical properties. These characteristics make it suitable for specific applications, such as in the synthesis of certain pheromones and bioactive molecules.
Propiedades
Fórmula molecular |
C14H28O |
|---|---|
Peso molecular |
212.37 g/mol |
Nombre IUPAC |
(E)-tetradec-4-en-1-ol |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h10-11,15H,2-9,12-14H2,1H3/b11-10+ |
Clave InChI |
NFLOGWCACVSGQN-ZHACJKMWSA-N |
SMILES isomérico |
CCCCCCCCC/C=C/CCCO |
SMILES canónico |
CCCCCCCCCC=CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-7-methyl-3-methylidene-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12289429.png)
![2-[[2-Hydroxy-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propyl]amino]-2-methylpropan-1-ol](/img/structure/B12289438.png)

![(S)-5'-S-[4-Methoxy-4-oxo-3-[(trifluoroacetyl)amino]butyl]-5'-thioadenosine](/img/structure/B12289445.png)

![9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene](/img/structure/B12289463.png)

![Benzyl 2-(acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-YL-4-O-[beta-D-galactopyranosyl]-alpha-D-glucopyranoside](/img/structure/B12289476.png)
![N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12289477.png)


